molecular formula C12H16BrNO2 B1444243 4-Bromo-2-(tetrahydropyran-4-ylmethoxy)-phenylamine CAS No. 1219731-95-9

4-Bromo-2-(tetrahydropyran-4-ylmethoxy)-phenylamine

Cat. No. B1444243
M. Wt: 286.16 g/mol
InChI Key: XSYOKMYEQZRUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(tetrahydropyran-4-ylmethoxy)-phenylamine, also known as BTPMA, is an organic compound belonging to the class of bromo compounds. It is a colorless solid with a molecular formula of C10H15BrO2 and a molecular weight of 250.14 g/mol. BTPMA is an important building block for the synthesis of various organic compounds and has been used in a variety of scientific research applications.

Scientific Research Applications

Application 1: Protodeboronation of Pinacol Boronic Esters

  • Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
  • Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Application 2: Synthesis of Tetrahydropyran Rings

  • Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
  • Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
  • Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .

Application 3: Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
  • Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Application 4: Synthesis of Tetrahydropyran Rings

  • Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
  • Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
  • Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .

Application 5: Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
  • Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Application 6: Synthesis of Tetrahydropyran Rings

  • Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
  • Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
  • Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .

properties

IUPAC Name

4-bromo-2-(oxan-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYOKMYEQZRUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(oxan-4-ylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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